(Z)-benzyl(oxido)(phenylmethylidene)azanium
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Overview
Description
(Z)-benzyl(oxido)(phenylmethylidene)azanium is an organic compound characterized by its unique structure, which includes a benzyl group, an oxido group, and a phenylmethylidene group attached to an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl(oxido)(phenylmethylidene)azanium typically involves the reaction of benzylamine with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzyl(oxido)(phenylmethylidene)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and phenylmethylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-benzyl(oxido)(phenylmethylidene)azanium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have uses in drug development, particularly for conditions involving oxidative stress and inflammation.
Industry
In industrial applications, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-benzyl(oxido)(phenylmethylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, influencing cellular oxidative states. The benzyl and phenylmethylidene groups can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(cyclohexylmethyl)(oxido)(phenylmethylidene)azanium
- (Z)-(2-bromophenyl)methyl(phenylmethylidene)azanium
Uniqueness
(Z)-benzyl(oxido)(phenylmethylidene)azanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
3376-26-9 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2/b15-11- |
InChI Key |
UBINNYMQZVKNFF-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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